2H-Pyrido[3,2-b]-1,4-oxazin-3-amine
Description
2H-Pyrido[3,2-b]-1,4-oxazin-3-amine is a bicyclic heterocyclic compound featuring fused pyridine and oxazine rings. Its core structure (CAS 20348-09-8) has a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.14 g/mol . Key physical properties include a calculated logP (octanol/water) of 0.412 and a McGowan molecular volume (McVol) of 102.270 ml/mol . The compound is synthesized via a two-step reaction: (1) condensation of 2-aminopyridin-3-ol with chloroacetyl chloride under basic conditions to form the oxazinone intermediate, followed by (2) N-substitution using benzyl halides and bismuth oxide catalysts . Analytical methods such as reverse-phase HPLC (using Newcrom R1 columns) and NMR spectroscopy are employed for purification and structural validation .
Properties
IUPAC Name |
2H-pyrido[3,2-b][1,4]oxazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-4-11-5-2-1-3-9-7(5)10-6/h1-3H,4H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWLQGVFJGKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(O1)C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918136 | |
| Record name | 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93765-24-3 | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93765-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093765243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyrido[3,2-b]-1,4-oxazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazine ring . The reaction conditions often require heating and a solvent such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[3,2-b]-1,4-oxazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2H-Pyrido[3,2-b]-1,4-oxazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Several derivatives of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine have been synthesized, differing in substituents at the N4 position. Key examples include:
Key Observations :
Physicochemical Properties
Comparative data for selected compounds:
Trends :
- Halogenation (e.g., bromine) and alkylation (e.g., dimethyl groups) increase hydrophobicity, reducing aqueous solubility.
- Bulkier substituents correlate with higher molecular volumes, which may influence packing in solid-state or interaction with biological targets.
Functional and Interaction Studies
- Hydrogen Bonding : The parent compound participates in triple hydrogen-bonded assemblies with ADA motifs (e.g., dipyridin-2-ylamine), exhibiting association constants (Kassoc) comparable to cycloalkylcarbonyl derivatives. This suggests utility in supramolecular chemistry .
- Catalytic Reactivity : N-substitution reactions using bismuth oxide catalysts proceed efficiently for benzyl halides but show variability with bulkier aryl halides, likely due to steric hindrance .
Biological Activity
2H-Pyrido[3,2-b]-1,4-oxazin-3-amine is a heterocyclic compound characterized by a fused pyridine and oxazine ring system. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold in drug development. Its structure allows for diverse modifications that can enhance its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine. Notably, a class of compounds synthesized from this base structure has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. One such derivative, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), has demonstrated significant growth inhibition in HCC cell lines such as HepG2 and HCCLM3 through the modulation of the NF-κB signaling pathway. This pathway is crucial for cancer cell survival and proliferation .
The mechanism through which NPO exerts its anticancer effects involves:
- Inhibition of NF-κB : NPO significantly downregulates p65 phosphorylation and DNA binding ability of NF-κB, leading to reduced expression of NF-κB dependent genes involved in cell survival and proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by increased markers of apoptosis in treated cell lines .
Antimicrobial Activity
In addition to its anticancer properties, 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine derivatives have been explored for antimicrobial activity. Some studies indicate that modifications to the oxazine ring can enhance the antibacterial efficacy against various pathogens. These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents.
Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Anticancer | Induces apoptosis in HCC; inhibits NF-κB signaling; effective in vitro and in vivo. |
| Antimicrobial | Potential activity against various bacterial strains; structure-dependent efficacy. |
Study on Anticancer Activity
A comprehensive study published in Frontiers in Pharmacology synthesized several derivatives of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one and evaluated their antiproliferative effects against HCC cells. The study found that NPO not only inhibited tumor growth in vitro but also significantly reduced tumor size in an orthotopic mouse model at a dosage of 50 mg/kg .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of substituted oxazines derived from 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential utility as therapeutic agents against infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
